molecular formula C13H14N4O2 B2915422 N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1421482-53-2

N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Cat. No.: B2915422
CAS No.: 1421482-53-2
M. Wt: 258.281
InChI Key: MTOYSIOIHAYXME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, primarily for its potential to modulate phosphodiesterase 4 (PDE4) activity. Compounds within the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide class have been identified as potent and selective inhibitors of PDE4 isoforms (A, B, and C) . The inhibition of this enzyme, which regulates cyclic adenosine monophosphate (cAMP) levels, opens avenues for research into a wide spectrum of therapeutic areas. This makes such carboxamide derivatives valuable tools for investigating pathways related to inflammation and immune response . Research into these analogues suggests potential applications in models of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . Furthermore, the central role of cAMP in neuronal signaling indicates relevance for neurological disorders, with patents noting research applications for conditions like Parkinson's disease, schizophrenia, anxiety, and depression . The pyrazolo-oxazine scaffold serves as a versatile core structure, and the specific substitution with a pyridin-2-ylmethyl group is designed to explore interactions with biological targets. This compound is intended for research purposes only to further elucidate its specific mechanism of action, binding affinity, and pharmacological profile in cellular and animal models of disease. It is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c18-12(15-8-10-4-1-2-5-14-10)11-9-16-17-6-3-7-19-13(11)17/h1-2,4-5,9H,3,6-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOYSIOIHAYXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)NCC3=CC=CC=N3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction is carried out in toluene, promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP), which facilitates the cleavage of the C–C bond . The reaction conditions are mild and metal-free, making the process environmentally friendly.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The pyrazolo[5,1-b][1,3]oxazine scaffold is a common structural motif in medicinal chemistry. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Pharmacological Comparison of Pyrazolo-Oxazine Derivatives
Compound Name Structural Variation Molecular Weight Therapeutic Target/Activity Solubility/Safety Insights Reference
N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide Pyridine-2-ylmethyl carboxamide ~283* Inferred NLRP3 inhibition (structural analogy) Potential solubility from pyridine group
GDC-2394 Sulfonamide with indacenyl and methylamino substituents 516.56 Potent NLRP3 inhibitor (IC₅₀ = 9 nM) Improved solubility via basic amine substituents; renal toxicity mitigated
LFM (N-(4-fluorophenylmethyl)- analog) 4-Fluorophenylmethyl carboxamide 283.28 Unknown (structural similarity) Higher lipophilicity; potential CNS penetration
N-Ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide Ethyl carboxamide 196.20 Safety profiled (no direct activity data) Lower toxicity risk; stable storage conditions
Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate Ethyl ester at position 2 196.20 Research intermediate (prodrug potential) Ester group enhances metabolic stability
3-Bromo-2-(4-fluorophenyl)- analog Bromo and 4-fluorophenyl substituents 339.17 Synthetic intermediate High reactivity for further functionalization

*Estimated based on structural analogs.

Key Insights from Comparative Analysis

Substituent Impact on Solubility and Safety: GDC-2394’s sulfonamide group initially caused renal toxicity in preclinical studies due to low solubility. Introducing basic amines (e.g., methylamino) improved solubility and reduced toxicity . The pyridin-2-ylmethyl group in the target compound may offer moderate solubility compared to lipophilic analogs like LFM (4-fluorophenylmethyl) .

Pharmacological Activity :

  • GDC-2394 demonstrates potent NLRP3 inhibition (IC₅₀ = 9 nM), while ethyl and ester derivatives lack direct activity data, suggesting the carboxamide group is critical for target engagement .

Synthetic Utility :

  • Bromo and carbonyl chloride derivatives (e.g., 3-bromo-2-(4-fluorophenyl)- analog) serve as intermediates for further functionalization .

Safety Profiles :

  • N-Ethyl derivatives emphasize stable storage and low toxicity, whereas GDC-2394 required structural optimization to address renal toxicity .

Biological Activity

N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N4O2C_{13}H_{14}N_{4}O_{2} with a molecular weight of 258.28 g/mol. The compound features a complex heterocyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₄N₄O₂
Molecular Weight258.28 g/mol
CAS Number1421509-08-1

Anticancer Activity

Research indicates that compounds within the oxazine family, including derivatives like this compound, exhibit significant anticancer properties. For instance, studies have shown that oxazine derivatives can inhibit various cancer cell lines effectively. A notable study demonstrated that certain oxazines achieved IC50 values as low as 0.046–0.24 μM against gastric carcinoma and epidermoid carcinoma cell lines, outperforming established drugs like erlotinib and gefitinib .

The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells and the inhibition of key signaling pathways associated with tumor growth and survival. The MTT assay is commonly employed to assess cell viability and cytotoxicity in these studies, where a shift from yellow to purple indicates cell death due to loss of metabolic activity .

Antimicrobial Properties

Preliminary investigations also suggest antimicrobial activity for this compound. The pyrazole nucleus is known for its broad spectrum of biological activities, including antibacterial and antifungal properties . The structural characteristics of N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives likely contribute to their efficacy against microbial pathogens.

Case Studies and Research Findings

Several research articles provide insights into the biological activities of similar compounds:

  • Oxazines as Anticancer Agents : A study highlighted the synthesis and evaluation of various oxazine derivatives against multiple cancer cell lines. The results indicated remarkable inhibition rates and suggested further exploration into their therapeutic potential .
  • Pyrazole Derivatives : A review focused on the diverse biological activities of pyrazole compounds, noting their applications in treating inflammation and cancer. It emphasized the importance of structural modifications in enhancing bioactivity .
  • Antioxidant Activity : Some studies have reported that oxazine derivatives can enhance antioxidant enzyme activities in cells, potentially providing protective effects against oxidative stress .

Q & A

Basic: How can the synthesis of N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide be optimized for higher yields?

Methodological Answer:
Optimization involves selecting appropriate reaction conditions and purification steps. For example, refluxing intermediates in glacial acetic acid/acetic anhydride (1:1) with sodium acetate as a base (yield: 78%) followed by recrystallization from ethyl acetate-ethanol (3:2) improves purity and crystallinity . Additionally, using bases like DBU or triethylamine during coupling reactions enhances reaction efficiency, as seen in multi-step syntheses of structurally related pyrazolo-oxazine derivatives . Monitoring reaction progress via TLC or HPLC ensures intermediate stability and reduces side-product formation.

Advanced: What computational strategies are employed to predict reaction pathways for novel derivatives of this compound?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) combined with reaction path search algorithms can predict transition states and energetically favorable pathways. For instance, ICReDD’s approach integrates computational modeling with experimental validation to narrow optimal conditions, reducing trial-and-error cycles . Machine learning models trained on reaction databases (e.g., PubChem) can also prioritize synthetic routes by correlating molecular descriptors (e.g., electrophilicity, steric hindrance) with observed yields .

Basic: Which spectroscopic techniques are most effective in confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. For example, methylene protons in the dihydro-oxazine ring resonate at δ 4.2–4.5 ppm, while pyridyl protons appear as distinct aromatic signals .
  • IR Spectroscopy : Carboxamide C=O stretches (~1650–1700 cm⁻¹) and pyridyl C=N vibrations (~1550 cm⁻¹) confirm functional groups .
  • X-ray Crystallography : Resolves absolute configuration and molecular packing. The pyrazolo-oxazine core in related compounds shows a flattened boat conformation with deviations up to 0.224 Å from planarity .

Advanced: How can X-ray crystallography resolve discrepancies in the molecular conformation of the pyrazolo-oxazine core?

Methodological Answer:
Single-crystal X-ray analysis quantifies dihedral angles and puckering parameters. For example, in the title compound’s analogs, the pyrimidine ring adopts a puckered conformation (flattened boat) with a dihedral angle of 80.94° relative to adjacent aromatic systems . Such data resolves ambiguities in DFT-optimized structures and validates docking studies for biological activity. Hydrogen-bonding networks (e.g., C–H···O interactions along the c-axis) further explain crystallization tendencies .

Basic: What purification methods are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

  • Recrystallization : Ethyl acetate-ethanol (3:2) yields high-purity crystals suitable for diffraction studies .
  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 30–70%) separates carboxamide derivatives effectively .
  • Acid-Base Extraction : Utilize the compound’s solubility in acidic/basic aqueous phases to remove unreacted amines or carboxylic acids .

Advanced: How do steric and electronic factors influence the reactivity of the pyridin-2-ylmethyl substituent?

Methodological Answer:
The pyridyl group’s electron-withdrawing nature activates the methylene linker for nucleophilic attacks, as observed in coupling reactions with thiazolo-pyrimidine intermediates . Steric hindrance from ortho-substituents on the pyridine ring can slow reactions; computational Mulliken charge analysis helps predict reactive sites . For example, substituents at the 3-position of pyridine enhance π-stacking in crystal lattices, improving stability .

Basic: What analytical methods are used to assess the purity of this compound?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>98%) .
  • Melting Point Analysis : Sharp melting ranges (e.g., 427–428 K) indicate high crystallinity .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.4%) .

Advanced: How can mechanistic studies clarify contradictory bioactivity data among structural analogs?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Differentiate between radical vs. polar mechanisms in metabolic pathways.
  • Docking Simulations : Compare binding affinities of analogs to target proteins (e.g., kinases) using PyMOL or AutoDock .
  • SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with activity trends .

Basic: What solvents and temperatures are optimal for synthesizing this compound?

Methodological Answer:

  • Polar aprotic solvents : DMF or THF facilitate SN2 reactions at 80–100°C .
  • Low-temperature steps : Reactions involving sensitive intermediates (e.g., enamines) require −45°C to prevent decomposition .
  • Reflux conditions : Acetic acid/acetic anhydride mixtures at 110–120°C accelerate cyclization .

Advanced: How do crystallographic data inform the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:
Crystal packing analysis reveals intermolecular interactions (e.g., hydrogen bonds, π-stacking) that influence solubility and stability. For example, derivatives with planar pyrazolo-oxazine cores exhibit higher membrane permeability due to reduced steric bulk . Modifying substituents to disrupt tight crystal packing (e.g., introducing methyl groups) can enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.